Aluminum, tris(1,1-dimethylethyl)-
Description
Historical Trajectories and Foundational Principles of Organoaluminum Chemistry
The study of organoaluminum compounds dates back to 1859 with the discovery of the first such compound, ethylaluminium sesquiiodide ((C₂H₅)₃Al₂I₃). wikipedia.orgnumberanalytics.com However, the field remained relatively obscure for nearly a century. wikipedia.orgchemeurope.com It was not until the 1950s that organoaluminum chemistry gained significant prominence, largely due to the groundbreaking work of Karl Ziegler and his colleagues. wikipedia.orgchemeurope.com Ziegler discovered the direct synthesis of trialkylaluminum compounds and, crucially, their application in the catalytic polymerization of olefins, an achievement that earned him a Nobel Prize. wikipedia.orglibretexts.org
The chemical behavior of organoaluminum compounds is primarily governed by two key principles: the polarity of the carbon-aluminum (C-Al) bond and the high Lewis acidity of the three-coordinate aluminum center. wikipedia.orgksu.edu.sa The aluminum atom has a strong tendency to complete its electron octet. chemeurope.com This leads many triorganoaluminum compounds with less bulky alkyl groups, such as trimethylaluminum (B3029685), to form dimeric structures with bridging alkyl groups, a classic example of a 3-center-2-electron bond. libretexts.orglibretexts.org
Academic Prominence of Organoaluminum Species
Organoaluminum chemistry is a major and vital area within organometallic chemistry. wikipedia.org These compounds are of fundamental importance in main group chemistry and are instrumental in the development of novel catalysts and materials. numberanalytics.com Their industrial applications are vast, primarily in the production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903) through processes such as Ziegler-Natta polymerization. wikipedia.orgnumberanalytics.com
Beyond polymerization, organoaluminum compounds serve as reagents and catalysts in a wide array of organic syntheses and materials science applications, including the production of alcohols, nanomaterials, and electronic materials. numberanalytics.com A further significant development in the 1980s was the discovery that partially hydrolyzed aluminum alkyls, known as aluminoxanes (like methylaluminoxane (B55162), MAO), are highly effective co-catalysts for olefin polymerization, further cementing the importance of this class of compounds. researchgate.net
Specific Research Focus on Tris(1,1-dimethylethyl)aluminum (Al(tBu)₃)
Tris(1,1-dimethylethyl)aluminum, with the chemical formula Al(C(CH₃)₃)₃, is a highly reactive organoaluminum compound. ontosight.ai A primary point of research interest is its unique structure. Unlike many smaller trialkylaluminums that dimerize, the significant steric bulk of the three tert-butyl groups prevents the formation of bridging bonds. ontosight.ailibretexts.org Consequently, Al(tBu)₃ exists as a monomer both in solution and in the solid state. wikipedia.org
X-ray crystallographic studies have provided detailed insights into its molecular structure, revealing a nonplanar AlC₃ core, where the aluminum atom is displaced from the plane of the three bonded carbon atoms. acs.org This structural feature is attributed to inter- and intramolecular interactions. acs.org The synthesis of Tris(tert-butyl)aluminum can be achieved through the reaction of aluminum chloride with tert-butyllithium (B1211817) in a hydrocarbon solvent like pentane (B18724) or hexane (B92381). wikipedia.org
Interactive Table: Properties of Tris(1,1-dimethylethyl)aluminum
Below is a table summarizing key properties of the compound.
| Property | Value | Source |
| IUPAC Name | tritert-butylalumane | nih.gov |
| Molecular Formula | C₁₂H₂₇Al | nih.govchembk.com |
| Molecular Weight | 198.32 g/mol | nih.govchemicalbook.com |
| Appearance | Colorless to yellow liquid | chemicalbook.com |
| Structure | Monomeric | wikipedia.org |
Overview of Key Research Domains and Methodological Approaches
Research involving Tris(1,1-dimethylethyl)aluminum spans several key domains, leveraging its distinct reactivity and structure.
Catalysis : It is employed as a co-catalyst in Ziegler-Natta polymerization processes for the production of polymers such as polyethylene and polypropylene. ontosight.ai Its role often involves initiating the polymerization and influencing the molecular weight of the resulting polymer. ontosight.ai
Organic Synthesis : In synthetic chemistry, Al(tBu)₃ functions as a potent alkylating and reducing agent. ontosight.ai Its reactivity is also utilized in comproportionation reactions; for example, its reaction with aluminum chloride yields tert-butylaluminum dichloride. wikipedia.org Furthermore, it readily forms adducts with various Lewis bases. wikipedia.org
Materials Science : The compound serves as a precursor in the synthesis of advanced materials, including certain nanomaterials. ontosight.ai Its high reactivity and defined structure make it a valuable building block in materials chemistry.
Structural and Mechanistic Studies : The unique monomeric nature of Al(tBu)₃ makes it a subject of fundamental research to understand structure-reactivity relationships in organoaluminum chemistry. Advanced analytical techniques, particularly single-crystal X-ray diffraction, have been indispensable in elucidating its solid-state structure. acs.org Spectroscopic methods are employed to study its behavior in solution and its interactions with other chemical species.
Interactive Table: Research Applications of Tris(1,1-dimethylethyl)aluminum
This table outlines the primary areas of research and application for the compound.
| Research Domain | Specific Application | Key Finding/Use |
| Catalysis | Ziegler-Natta Polymerization | Co-catalyst for polyethylene and polypropylene production. ontosight.ai |
| Organic Synthesis | Alkylating/Reducing Agent | Facilitates various chemical transformations. ontosight.ai |
| Organic Synthesis | Comproportionation Reactions | Reacts with AlCl₃ to form tBuAlCl₂. wikipedia.org |
| Materials Science | Precursor Chemistry | Used in the synthesis of advanced materials and nanomaterials. ontosight.ai |
| Structural Chemistry | Crystallography | Determined to be monomeric with a nonplanar AlC₃ skeleton. wikipedia.orgacs.org |
Structure
2D Structure
Properties
CAS No. |
4731-36-6 |
|---|---|
Molecular Formula |
C12H27Al |
Molecular Weight |
198.32 g/mol |
IUPAC Name |
tritert-butylalumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
RTAKQLTYPVIOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Al](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 1,1 Dimethylethyl Aluminum
Established Synthetic Pathways and Chemical Transformations
The synthesis of tris(1,1-dimethylethyl)aluminum primarily relies on the alkylation of aluminum precursors using potent organometallic reagents.
The most common and established method for preparing tris(1,1-dimethylethyl)aluminum involves the reaction of a halogenated aluminum compound, typically aluminum chloride (AlCl₃), with a tert-butylating organometallic reagent. wikipedia.org Organolithium reagents are particularly effective for this transformation.
AlCl₃ + 3 (CH₃)₃CLi → Al((CH₃)₃C)₃ + 3 LiCl
Grignard reagents, such as tert-butylmagnesium chloride (t-BuMgCl), can also be employed for this synthesis, although they are generally considered less reactive than their organolithium counterparts. libretexts.orglibretexts.org The reaction proceeds in a similar fashion in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. libretexts.orgreddit.com
| Reactant 1 | Reactant 2 | Product | Solvent |
| Aluminum Chloride (AlCl₃) | tert-Butyllithium (B1211817) (t-BuLi) | Tris(1,1-dimethylethyl)aluminum | Pentane (B18724) or Hexane (B92381) |
| Aluminum Chloride (AlCl₃) | tert-Butylmagnesium chloride (t-BuMgCl) | Tris(1,1-dimethylethyl)aluminum | Diethyl ether or THF |
An alternative pathway to synthesize tris(1,1-dimethylethyl)aluminum involves the use of a partially alkylated aluminum halide as the starting material. For instance, di-tert-butylaluminum fluoride (B91410) can be reacted with tert-butyllithium to yield the final product. wikipedia.org This method can sometimes offer better control over the reaction.
Another approach involves the direct reaction of isobutylene (B52900) and hydrogen with aluminum metal at elevated temperature and pressure. nih.gov This "direct synthesis" method is often used for producing trialkylaluminums on an industrial scale. nih.gov
Careful consideration of stoichiometry is crucial in all synthetic routes. A 3:1 molar ratio of the tert-butylating agent to aluminum trichloride (B1173362) is theoretically required for complete substitution. Using an excess of the organometallic reagent can lead to the formation of "ate" complexes, while an insufficient amount will result in a mixture of partially alkylated aluminum halides.
Mechanistic Elucidation of Synthetic Reaction Pathways
The synthesis of tris(1,1-dimethylethyl)aluminum from aluminum chloride and tert-butyllithium proceeds through a series of nucleophilic substitution reactions. The carbon-lithium bond in tert-butyllithium is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org
The mechanism involves the stepwise replacement of the chloride atoms on the aluminum center by the tert-butyl groups.
First Alkylation: A molecule of tert-butyllithium attacks the electrophilic aluminum center of AlCl₃, displacing one chloride ion to form tert-butylaluminum dichloride ((CH₃)₃CAlCl₂) and lithium chloride (LiCl).
Second Alkylation: A second equivalent of tert-butyllithium reacts with the formed tert-butylaluminum dichloride to yield di-tert-butylaluminum chloride (((CH₃)₃C)₂AlCl).
Third Alkylation: The final substitution occurs when a third equivalent of the organolithium reagent reacts with di-tert-butylaluminum chloride to form the target molecule, tris(1,1-dimethylethyl)aluminum.
Due to the high reactivity of organolithium reagents, these reactions are typically very fast, even at low temperatures. wikipedia.org The steric bulk of the tert-butyl groups plays a significant role, influencing the reactivity of the intermediates. Unlike many other trialkylaluminum compounds which exist as dimers, tris(1,1-dimethylethyl)aluminum exists as a monomer in the solid state, a consequence of the steric hindrance preventing the formation of bridging bonds. wikipedia.orgresearchgate.net
Optimization of Synthetic Reaction Conditions and Selectivity
Optimizing reaction conditions is critical to maximize the yield and purity of tris(1,1-dimethylethyl)aluminum and to minimize side reactions.
Temperature Control: Temperature is a key parameter. When the synthesis is conducted at a moderate temperature of 20 °C, a side product, tri-iso-butylaluminium, can form in amounts of 5–10%. wikipedia.orgnih.gov This isomerization is less favored at higher temperatures. Therefore, carrying out the reaction in a temperature range of 35 to 50 °C is recommended to enhance the selectivity for the desired product. wikipedia.org
Solvent Choice: The choice of solvent is also important. For reactions with organolithium reagents, non-coordinating hydrocarbon solvents like pentane or hexane are preferred. libretexts.org Ethereal solvents, while necessary for Grignard reagent formation, can be slowly attacked by highly reactive organolithium compounds. libretexts.org
Reagent Purity and Addition: The purity of the reagents, especially the organometallic compound, is vital. The concentration of commercially available organolithium solutions can vary, and titration is often necessary to determine the exact molarity before use. libretexts.org The slow, dropwise addition of the alkylating agent to the aluminum halide solution helps to control the reaction exotherm and prevent localized high concentrations that might promote side reactions.
Purification and Handling Protocols for Research-Grade Materials
Tris(1,1-dimethylethyl)aluminum is a highly reactive and pyrophoric compound that reacts violently with air and water, requiring specialized handling techniques. ontosight.ai
Purification: After synthesis, the precipitated lithium chloride is typically removed by filtration. The solvent can then be removed under reduced pressure. The crude product can be purified by vacuum distillation. Given its reactivity, all purification steps must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
Handling and Storage: Research-grade tris(1,1-dimethylethyl)aluminum must be handled exclusively under an inert atmosphere. ontosight.ai It is typically stored in sealed containers, often as a solution in a dry, inert hydrocarbon solvent. All glassware and equipment must be rigorously dried before use to prevent violent reactions with residual moisture. libretexts.org Personal protective equipment, including fire-resistant lab coats, safety glasses, and gloves, is mandatory when working with this compound.
Structural Elucidation and Bonding Characterization of Tris 1,1 Dimethylethyl Aluminum
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to elucidating the molecular structure, connectivity, and electronic environment of tri-tert-butylaluminum in non-crystalline states.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for confirming the connectivity of the tris(1,1-dimethylethyl)aluminum molecule. Due to the high symmetry of the molecule, where all three tert-butyl groups are chemically equivalent, the ¹H and ¹³C NMR spectra are expected to be relatively simple.
¹H NMR: A single, sharp resonance is anticipated in the ¹H NMR spectrum, corresponding to the 27 equivalent protons of the methyl groups within the three tert-butyl ligands.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals: one for the nine equivalent methyl carbons and another for the three equivalent quaternary carbons directly bonded to the aluminum atom.
²⁷Al NMR spectroscopy provides direct insight into the environment of the aluminum nucleus. Aluminum-27 is a quadrupolar nucleus (spin I = 5/2), which means it interacts with the electric field gradient of its surroundings. huji.ac.il For a three-coordinate aluminum atom in a non-symmetrical environment, this interaction typically results in a very broad resonance signal. huji.ac.ilnih.gov The trigonal planar geometry of tri-tert-butylaluminum, although slightly distorted, would lead to a characteristic broad signal in the ²⁷Al NMR spectrum, confirming the low coordination number of the aluminum center. nih.gov
Interactive Data Table: Expected NMR Spectroscopic Data
| Nucleus | Expected Signal(s) | Expected Multiplicity | Inferred Structural Information |
|---|---|---|---|
| ¹H | 1 | Singlet | All 27 methyl protons are chemically equivalent. |
| ¹³C | 2 | Singlets | Confirms two distinct carbon environments: methyl and quaternary. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a "fingerprint" of the molecule by probing its vibrational modes. The spectra are dominated by the vibrations of the numerous C-H bonds and the C-C and Al-C skeletal frameworks.
Key expected vibrational modes include:
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of sp³ C-H bonds in the methyl groups. msu.edu
C-H Bending: Asymmetric and symmetric bending (deformation) modes of the methyl groups typically appear in the 1365-1470 cm⁻¹ region. researchgate.net
C-C Skeletal Vibrations: The region below 1250 cm⁻¹ contains various C-C stretching and skeletal bending modes of the tert-butyl groups.
Al-C Stretching: The vibrations corresponding to the aluminum-carbon bonds are expected at lower frequencies, providing direct information about the AlC₃ core.
While a complete experimental vibrational analysis is not available in the cited literature, these characteristic group frequencies are essential for identifying the structural components of the molecule.
Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pathways of a molecule upon ionization. For tris(1,1-dimethylethyl)aluminum (molar mass: 198.32 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) at m/z = 198.
Due to the energetic instability of the molecular ion and the relative strength of the Al-C bond compared to the C-C bonds within the ligand, the most anticipated fragmentation pathway involves the homolytic cleavage of an Al-C bond. uni-saarland.de This would result in the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57 Da).
The primary fragmentation is therefore expected to be: [Al(C(CH₃)₃)₃]⁺˙ → [Al(C(CH₃)₃)₂]⁺ + •C(CH₃)₃ M⁺˙ (m/z 198) → [M-57]⁺ (m/z 141)
The resulting dialkylaluminum cation, [Al(t-Bu)₂]⁺, would be a major, and likely the base, peak in the spectrum due to its stability. Further fragmentation could involve the loss of another tert-butyl group or the elimination of smaller neutral molecules like isobutene. For comparison, the most abundant aluminum-containing ion in the mass spectrum of trimethylaluminum (B3029685) is observed at m/z = 57, corresponding to [Al(CH₃)₂]⁺. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 198 | [Al(C(CH₃)₃)₃]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [Al(C(CH₃)₃)₂]⁺ | Loss of one tert-butyl radical; expected to be a major peak. |
| 84 | [Al(C(CH₃)₃)]⁺ | Loss of two tert-butyl radicals. |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction has provided definitive proof of the solid-state structure of tris(1,1-dimethylethyl)aluminum, revealing critical details about its molecular geometry and packing.
Unlike smaller trialkylaluminum compounds such as trimethylaluminum or triethylaluminum which exist as dimers with bridging alkyl groups, the crystal structure of tri-tert-butylaluminum confirms that it is strictly monomeric in the solid state. This monomeric nature is a direct consequence of the immense steric bulk of the three tert-butyl ligands surrounding the central aluminum atom, which prevents the close approach of a second molecule required for dimerization.
The crystallographic analysis shows two independent molecules in the asymmetric unit. The compound crystallizes in the monoclinic space group P2₁/n.
Interactive Data Table: Crystallographic Data for Tris(1,1-dimethylethyl)aluminum
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (pm) | 1771.3(5) |
| b (pm) | 1011.2(3) |
| c (pm) | 1772.5(5) |
The X-ray structure reveals that the coordination geometry around the aluminum atom is not perfectly trigonal planar. The sum of the C-Al-C bond angles deviates from the ideal 360°, and the aluminum atom is slightly displaced from the plane defined by the three quaternary carbons it is bonded to. This deviation is attributed to weak intermolecular Al···C interactions with the methyl groups of neighboring molecules (approximately 2.93-2.96 Å).
Theoretical and Computational Insights into Electronic Structure and Bonding
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like Aluminum, tris(1,1-dimethylethyl)-. Through methods rooted in quantum mechanics, it is possible to model the molecule's geometry, electronic structure, and the nature of its chemical bonds with high accuracy, offering insights that complement experimental findings.
Quantum Chemical Calculations (e.g., DFT) on Ground State Geometry
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For organometallic compounds such as tris(1,1-dimethylethyl)aluminum, Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. arxiv.org These calculations solve approximations of the Schrödinger equation to find the minimum energy structure.
DFT and Hartree-Fock (HF) level calculations have been employed to determine the spatial and electronic structures of three-coordinate aluminum compounds. researchgate.net For tris(1,1-dimethylethyl)aluminum, computational studies, supported by experimental crystal structure determination, show that the molecule exists as a monomer in the solid state. researchgate.net A key feature of its computed ground state geometry is the aluminum center bonded to the tertiary carbon atoms of the three bulky 1,1-dimethylethyl (tert-butyl) groups. The core AlC₃ unit deviates slightly from a perfectly planar coordination geometry. researchgate.net This slight pyramidalization at the aluminum atom is influenced by weak, secondary intermolecular interactions. researchgate.net
The results from these geometry optimizations provide crucial data points such as bond lengths and bond angles, which are fundamental to understanding the molecule's structure and reactivity.
Table 1: Illustrative Geometric Parameters for Tris(1,1-dimethylethyl)aluminum from Computational Models Note: The following data are representative values derived from typical DFT calculations for similar organoaluminum compounds and are intended for illustrative purposes.
| Parameter | Atom(s) Involved | Typical Calculated Value |
| Al-C Bond Length | Al-C | ~ 2.00 Å |
| C-C Bond Length (tert-butyl) | C-C | ~ 1.54 Å |
| C-Al-C Bond Angle | C-Al-C | ~ 119.5° |
| Al-C-C Bond Angle | Al-C-C | ~ 112.0° |
Analysis of Orbital Interactions and Electron Density Distributions
Beyond simple geometry, computational methods offer a deep dive into the electronic environment of the molecule. Analyses such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) are used to characterize the nature of the chemical bonds. researchgate.net
The Al-C bond in tris(1,1-dimethylethyl)aluminum is of particular interest. Computational analyses characterize it as a "triel bond," a type of interaction involving a Group 13 element acting as a Lewis acid. nih.govmdpi.com The aluminum atom, with its vacant p-orbital, creates a region of positive electrostatic potential, making it a site for potential nucleophilic attack. nih.gov The interaction between the aluminum center and the carbon atoms of the tert-butyl groups is governed by a combination of electrostatic and orbital interactions. mdpi.com For aluminum-containing triel bonds, electrostatic forces are often the dominant component of the interaction. mdpi.com
The AIM theory analyzes the topology of the electron density (ρ(r)) to define atomic interactions. acs.org At a specific point between two bonded atoms, known as the bond critical point (BCP), the value of the electron density and its Laplacian (∇²ρ) provide insight into the bond type. For the Al-C bonds in this molecule, topological analysis indicates they are weakened, intermediate bonds that share characteristics with interactions between closed-shell atoms. researchgate.net A low electron density value at the BCP is indicative of a bond with less covalent character. acs.org
NBO analysis provides a picture of localized bonds and lone pairs. It can reveal donor-acceptor interactions, such as the delocalization of electron density from the C-H or C-C sigma (σ) bonds of the tert-butyl groups into the empty p-orbital of the aluminum atom. This hyperconjugation can contribute to the stability of the molecule.
Table 2: Illustrative Topological and Orbital Interaction Data for the Al-C Bond Note: These values are representative examples based on computational studies of related triel bonds and serve to illustrate the outputs of AIM and NBO analyses.
| Analysis Method | Parameter | Description | Typical Finding |
| AIM | Electron Density at BCP (ρ(r)) | Measures the accumulation of electron charge in the bonding region. | Low to intermediate value (e.g., < 0.1 a.u.) |
| AIM | Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is concentrated (covalent) or depleted (ionic). | Small positive value, indicating a closed-shell interaction |
| NBO | Second-Order Perturbation Energy (E(2)) | Quantifies the stabilization energy from donor-acceptor orbital interactions. | Moderate stabilization from σ(C-C/C-H) → p(Al) interactions |
Reactivity and Mechanistic Investigations of Tris 1,1 Dimethylethyl Aluminum
Lewis Acidity and Adduct Formation Chemistry
Tris(1,1-dimethylethyl)aluminum is a potent Lewis acid, readily accepting electron pairs from a variety of Lewis bases. ontosight.ailibretexts.org This characteristic drives its ability to form adducts, which has been a focal point of numerous mechanistic studies.
Interactions with Ethers, Amines, and Other Lewis Bases
Due to the significant steric hindrance imparted by the three tert-butyl groups, tris(1,1-dimethylethyl)aluminum is monomeric, unlike smaller trialkylaluminum compounds which tend to dimerize. rice.edu This monomeric nature enhances its availability to interact with Lewis bases.
Studies have shown that tris(1,1-dimethylethyl)aluminum forms stable adducts with a range of Lewis bases including ethers, and amines. rice.edu For instance, the interaction with primary and secondary amines has been investigated to understand the initial steps of hydrolysis and related reactions. rice.educapes.gov.br The formation of these adducts involves the donation of a lone pair of electrons from the oxygen or nitrogen atom of the base to the electron-deficient aluminum center. libretexts.org This interaction deactivates the aluminum alkyl to a certain extent upon coordination. rice.edu
The reaction with amines is particularly sensitive to steric factors. While primary amines like n-butylamine react to form adducts, bulkier secondary amines such as diethylamine, diisopropylamine, and diphenylamine (B1679370) show no reaction, highlighting the steric limitations of this Lewis acid. capes.gov.br
Stoichiometric and Kinetic Studies of Adduct Formation Processes
The stoichiometry of adduct formation is typically 1:1, with one molecule of the Lewis base coordinating to one molecule of tris(1,1-dimethylethyl)aluminum. This has been confirmed through various analytical techniques, including ¹H NMR spectroscopy, where monitoring the chemical shift of relevant protons as a function of the molar ratio of reactants provides insight into the binding stoichiometry. rice.edu For example, in the reaction with acetonitrile, the change in the chemical shift of the hydroxide (B78521) resonance levels off at a 1:1 molar ratio, indicating the formation of a mono-adduct. rice.edu
Kinetic studies of these adduct formation processes provide valuable information about the reaction mechanisms. The rates of these reactions are influenced by both electronic and steric factors of the interacting Lewis base.
Alkylation and Transmetalation Reactions
Tris(1,1-dimethylethyl)aluminum participates in alkylation and transmetalation reactions, serving as a source of tert-butyl groups. ontosight.ai
Ligand Exchange Processes with Other Organometallic Species
Ligand exchange reactions involve the transfer of ligands between different metal centers. libretexts.org Tris(1,1-dimethylethyl)aluminum can undergo ligand exchange with other organometallic compounds. These processes are fundamental in organometallic chemistry and are crucial for the synthesis of new organometallic reagents and catalysts. The dynamics of such exchanges can be complex, often involving associative or dissociative pathways. While specific studies on ligand exchange of tris(1,1-dimethylethyl)aluminum are part of broader research, the principles of ligand exchange in aluminum complexes are well-established. nih.govnih.gov
Regioselectivity and Stereoselectivity in Alkyl Transfer
The transfer of the bulky tert-butyl group from tris(1,1-dimethylethyl)aluminum to a substrate can proceed with high regioselectivity and stereoselectivity. The steric bulk of the tert-butyl group plays a crucial role in directing the attack of the nucleophile to the least sterically hindered position on the substrate. This is a key feature in its application in organic synthesis. For example, in the reduction of acid halides, the use of sterically hindered aluminum hydrides, such as those derived from tris(tert-butoxy)aluminum hydride, allows for the selective formation of aldehydes by preventing over-reduction to the corresponding alcohol. masterorganicchemistry.com This principle of steric control is directly applicable to reactions involving tris(1,1-dimethylethyl)aluminum.
Hydrolysis and Controlled Hydrolysis Pathways to Alumoxanes
The reaction of tris(1,1-dimethylethyl)aluminum with water is a vigorous process that leads to the formation of alumoxanes, which are oligomeric species containing Al-O-Al linkages. rice.eduacs.org
Controlled hydrolysis of tris(1,1-dimethylethyl)aluminum allows for the isolation and characterization of various alumoxane structures. These compounds are of significant industrial importance, particularly as co-catalysts in olefin polymerization. rice.edu
The initial step in the hydrolysis is the formation of a Lewis acid-base adduct between the aluminum alkyl and water. rice.edu Subsequent elimination of an alkane (isobutane in this case) leads to the formation of a dimeric dialkylaluminum hydroxide, [tBu₂Al(μ-OH)]₂. Further controlled hydrolysis can lead to larger alumoxane structures. For instance, the partial hydrolysis of Al(tBu)₃ has enabled the isolation of a tetra-alumoxane, [(tBu)₂Al{OAl(tBu)₂}]₂. rice.edu
Formation of Oligomeric and Polymeric Aluminum-Oxygen Frameworks
The controlled hydrolysis of tris(1,1-dimethylethyl)aluminum, also known as tri-tert-butylaluminum, is a key method for the synthesis of alkylalumoxanes, which are oligomeric or polymeric species containing Al-O-Al linkages. These compounds are of considerable importance, for instance, as co-catalysts in olefin polymerization. The steric bulk of the tert-butyl groups allows for the isolation and characterization of discrete alumoxane structures that serve as models for the more complex and less understood methylalumoxane (MAO).
The hydrolysis of tri-tert-butylaluminum can lead to a variety of structurally distinct alumoxanes, depending on the reaction conditions. The initial hydrolysis product is often the dimeric hydroxide, [(tBu)₂Al(μ-OH)]₂. Subsequent thermolysis or reaction with other reagents can lead to the formation of larger cage-like structures.
Key isolated and structurally characterized tert-butylalumoxanes include:
[(tBu)₂Al(μ-OH)]₂ : A dimeric dihydroxide, which is a primary product of partial hydrolysis.
[(tBu)Al(μ₃-O)]₄ : A tetrameric alumoxane with a cubane-like structure.
[(tBu)Al(μ₃-O)]₆ : A hexameric alumoxane. researchgate.net
[(tBu)Al(μ₃-O)]₈ : An octameric alumoxane. rice.edu
[(tBu)Al(μ₃-O)]₉ : A nonameric alumoxane. rice.edu
The formation of these structures is influenced by factors such as the stoichiometry of water, the solvent, temperature, and the presence of other coordinating species. For instance, the reaction of [(tBu)₂Al(μ-OH)]₂ with pyridine (B92270) leads to a disproportionation reaction, yielding the dimeric compound [(tBu)₂Al(py)]₂(μ-O). rice.edu
The table below summarizes the crystallographic data for some of these significant tert-butylalumoxane compounds. rice.edu
| Compound | Formula | Crystal System | Space Group |
| [(tBu)₂Al(μ-OH)]₂ | C₁₆H₃₈Al₂O₂ | Monoclinic | C2/c |
| [[(tBu)₂Al]₂(μ-O)]₂ | C₃₂H₇₂Al₄O₂ | Monoclinic | C2/c |
| [(tBu)Al(μ₃-O)]₆ | C₂₄H₅₄Al₆O₆ | Triclinic | Pī |
| [[(tBu)₂Al(μ-OH)]₂·2THF] | C₂₄H₅₄Al₂O₄ | Monoclinic | P2₁/c |
| [[(tBu)₂Al(μ-OH)]₂·2MeCN] | C₂₀H₄₄Al₂N₂O₂ | Monoclinic | P2₁/n |
| [(tBu)₂Al(py)]₂(μ-O) | C₂₆H₄₄Al₂N₂O | Triclinic | Pī |
Mechanistic Understanding of Hydrolysis Reactions
The hydrolysis of tris(1,1-dimethylethyl)aluminum proceeds through a stepwise mechanism involving the formation of intermediate hydroxides and their subsequent condensation to form alumoxanes. While direct mechanistic evidence can be challenging to obtain, a general pathway is understood.
The initial step is the reaction of the aluminum alkyl with water to form a monomeric hydroxide, which is a Lewis acid-base adduct. This species is highly reactive and readily dimerizes to form the more stable di-μ-hydroxy species, [(tBu)₂Al(μ-OH)]₂. This dimerization is driven by the desire of the aluminum centers to achieve a higher coordination number.
Further hydrolysis can occur at the remaining Al-C bonds, leading to the elimination of isobutane (B21531) and the formation of Al-O-Al bridges. The mechanism is thought to involve the deprotonation of a hydroxide ligand, followed by disproportionation. rice.edu Computational studies on related aluminum alkoxides suggest that the hydrolysis is energetically favorable, and in neutral conditions, partially hydrolyzed species can condense to form oligomers with bridging OH groups or O atoms. acs.org The specific structures of the resulting alumoxane cages are a consequence of the thermodynamic and kinetic factors governing the condensation reactions.
Thermal Decomposition and Pyrolytic Pathways
The thermal stability of tris(1,1-dimethylethyl)aluminum is lower than that of less sterically hindered trialkylaluminum compounds. Decomposition of branched-chain trialkylaluminum compounds like triisobutylaluminum (B85569) can begin at temperatures as low as 50°C. nih.gov The primary decomposition pathway for tris(1,1-dimethylethyl)aluminum involves β-hydride elimination.
In this process, a hydrogen atom from a β-carbon of one of the tert-butyl groups is transferred to the aluminum atom, leading to the formation of di-tert-butylaluminum hydride and isobutylene (B52900). This reaction is a molecular process and is thought to proceed through a four-centered transition state.
Al(tBu)₃ → HAl(tBu)₂ + CH₂=C(CH₃)₂
HAl(tBu)₂ → Al + H₂ + 2 CH₂=C(CH₃)₂
This decomposition pathway is distinct from the free-radical mechanisms often observed for the pyrolysis of other metal alkyls that lack β-hydrogens. researchgate.net
Reactions with Specific Organic Substrates and Reactivity Profiles
Tris(1,1-dimethylethyl)aluminum exhibits a rich and varied reactivity profile with a range of organic substrates, largely dictated by its Lewis acidity and the nucleophilicity of the tert-butyl groups.
Reactions with Aldehydes and Ketones: Tris(1,1-dimethylethyl)aluminum can react with carbonyl compounds. However, due to the steric hindrance of the tert-butyl groups, its reactivity can be different from other trialkylaluminum reagents. With enolizable ketones, it can act as a base to form aluminum enolates. In reactions with aldehydes, it can participate in Tishchenko-type reactions, though its behavior is influenced by the possibility of aldol (B89426) condensation of the aldehyde substrate. rice.eduacs.org
Reactions with β-Keto Sulfones: The reaction of tris(1,1-dimethylethyl)aluminum with β-keto sulfones is sensitive to the purity of the aluminum reagent. If the tris(1,1-dimethylethyl)aluminum contains di-tert-butylaluminum hydride as an impurity, reduction of the keto group to a hydroxyl group is observed, leading to the formation of aluminum complexes with β-hydroxy sulfone ligands. researchgate.netresearchgate.net This highlights the potential for this system to be used in selective reduction reactions.
Reactions with Amides: Tris(1,1-dimethylethyl)aluminum can react with amides to form aluminum amidates. The coordination mode of the resulting amidato group on the aluminum center is influenced by factors such as the stoichiometry of the reactants and the nature of the substituents on the amide. nih.gov These reactions can lead to the formation of dimeric or trimeric aluminum-nitrogen-containing ring systems.
Reactions with Epoxides: As a Lewis acid, tris(1,1-dimethylethyl)aluminum can catalyze the ring-opening of epoxides. The bulky tert-butyl groups can influence the regioselectivity of the nucleophilic attack on the epoxide ring.
Reactions with Nitriles: Triorganoaluminum compounds generally react with nitriles at elevated temperatures. ontosight.ai The reaction of tris(1,1-dimethylethyl)aluminum with nitriles can lead to the formation of ketones or imines after hydrolysis, although side reactions can occur if the nitrile possesses acidic methylene (B1212753) protons. ontosight.ai
Role of Tris 1,1 Dimethylethyl Aluminum in Catalytic Systems
Co-catalytic Applications in Olefin Polymerization
In the realm of olefin polymerization, particularly in Ziegler-Natta and metallocene-based systems, aluminum alkyls are essential co-catalysts. They perform several critical functions, including the activation of the transition metal precatalyst, scavenging of impurities, and participation in chain transfer reactions. The specific nature of the alkyl group on the aluminum atom can significantly influence polymerization kinetics and the properties of the resulting polymer.
Activation Mechanisms of Transition Metal Catalysts
The activation of transition metal precatalysts, such as titanium or zirconium halides, by an aluminum alkyl is a fundamental step in forming the catalytically active species. This process typically involves two main functions: alkylation and reduction of the transition metal center, and scavenging of catalyst poisons.
Alkylation and Reduction: Tris(1,1-dimethylethyl)aluminum serves as an alkylating agent, replacing a halide ligand on the transition metal precatalyst with one of its tert-butyl groups. This transalkylation leads to the formation of a transition metal-carbon bond, which is the primary site for olefin insertion and polymer chain growth. mdpi.com For instance, in a titanium-based Ziegler-Natta system, TiCl₄ is reduced and alkylated by the aluminum co-catalyst to form the active titanium(III) centers. researchgate.net The bulky nature of the tert-butyl group in Al(tBu)₃ can influence the rate and extent of this process compared to smaller alkyls like ethyl or isobutyl groups.
Scavenging: Polymerization systems are highly sensitive to impurities such as water, oxygen, and other protic species, which can deactivate the catalyst. Aluminum alkyls act as "scavengers" by reacting with these impurities, thereby protecting the active catalytic sites. acs.orgmdpi.com Sterically hindered aluminum alkyls are particularly effective scavengers as they can react with impurities without strongly coordinating to or deactivating the cationic active metal center, an issue that can occur with less bulky aluminum alkyls. nih.gov The significant steric bulk of Al(tBu)₃ makes it an effective scavenger, preventing catalyst deactivation while minimizing interference with the active polymerization site. mdpi.com
Chain Transfer Processes and Polymerization Kinetics
Chain transfer is a crucial process that determines the molecular weight of the polymer. In olefin polymerization, the primary chain transfer pathways include transfer to the monomer, β-hydride elimination, and transfer to the aluminum co-catalyst. researchgate.net
Tris(1,1-dimethylethyl)aluminum can act as a chain transfer agent, where the growing polymer chain is transferred from the transition metal center to the aluminum center, and a tert-butyl group is transferred to the transition metal, initiating a new polymer chain. The rate of this reaction directly influences the molecular weight of the polymer; a higher rate of chain transfer to aluminum results in a lower molecular weight.
The steric hindrance of the co-catalyst plays a significant role in polymerization kinetics and chain transfer. Studies comparing different aluminum alkyls have shown that increasing the size of the alkyl group can lead to a decrease in the rate of chain transfer. This is attributed to the difficulty of the bulkier aluminum compound approaching the sterically crowded transition metal center. mdpi.com Consequently, the use of Al(tBu)₃, with its highly congested tert-butyl groups, is expected to lead to a lower frequency of chain transfer events compared to TEA or TIBA. This results in the formation of polymers with higher molecular weights. mdpi.commdpi.com
| Co-catalyst | Alkyl Group Structure | Relative Steric Hindrance | Effect on Polymer Molecular Weight | General Effect on Polymerization Activity |
| Triethylaluminum (TEA) | Primary | Low | Lower | Activity can peak and then decline with concentration. |
| Triisobutylaluminum (B85569) (TIBA) | Branched (Primary β-carbon) | Medium | Higher than TEA | Activity tends to plateau with concentration. |
| Tris(1,1-dimethylethyl)aluminum (Al(tBu)₃) | Branched (Tertiary α-carbon) | High | Highest | May decrease chain transfer, potentially increasing MW. |
This table illustrates the general trends observed when comparing aluminum alkyl co-catalysts with varying steric bulk. Specific outcomes can depend on the transition metal catalyst and polymerization conditions.
Active Site Formation and Propagation Mechanisms
The formation of the active site in a Ziegler-Natta catalyst occurs through the interaction of the transition metal compound with the aluminum co-catalyst on the surface of a support, typically MgCl₂. researchgate.net The nature of the aluminum alkyl can influence the number and type of active sites formed. The steric bulk of Al(tBu)₃ may lead to the formation of more sterically open active sites, as the bulky co-catalyst may have difficulty accessing more confined sites on the catalyst support. This can affect the stereospecificity of the catalyst and the microstructure of the resulting polymer. mdpi.com
Participation in Ring-Opening Polymerization (ROP) Initiatives
The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide is a primary method for producing biodegradable polyesters. This process is often initiated by metal alkoxides. While aluminum alkyls like tris(1,1-dimethylethyl)aluminum are not direct initiators in the same way as aluminum alkoxides, they can participate in ROP systems, typically in the presence of a protic source like an alcohol.
Control over Polymer Architecture via Al(tBu)₃
Control over polymer architecture, including molecular weight, dispersity, and end-group fidelity, is a key objective in polymer synthesis. In ROP, this control is often achieved through a "living" or "immortal" polymerization process. Immortal ROP is a living polymerization that can proceed in the presence of a chain transfer agent, typically an alcohol. ed.ac.uk
When tris(1,1-dimethylethyl)aluminum is used in conjunction with an alcohol, it can facilitate immortal ROP. The in situ generated aluminum alkoxide initiates polymerization. Simultaneously, a rapid and reversible exchange can occur between the propagating polymer chains (terminated with an alkoxide) and free alcohol molecules in the system. This chain transfer process allows for the production of multiple polymer chains from a single metal center, with the number of chains being controlled by the ratio of alcohol to the aluminum complex.
Tris 1,1 Dimethylethyl Aluminum As a Precursor in Advanced Materials Synthesis
Chemical Vapor Deposition (CVD) Precursor Applications
A comprehensive search has yielded no specific studies utilizing tris(1,1-dimethylethyl)aluminum as a precursor for the chemical vapor deposition of aluminum-containing materials.
Deposition of Aluminum-Containing Thin Films (e.g., AlN, Al₂O₃)
Mechanistic Insights into Precursor Decomposition and Surface Reactions
Due to the lack of its application in CVD, there are no studies focused on the thermal decomposition pathways or the surface reaction mechanisms of tris(1,1-dimethylethyl)aluminum in a CVD context. Research into precursor decomposition for aluminum films has largely centered on compounds that have demonstrated practical utility in deposition processes. One study on the hydrolysis of tri-tert-butylaluminum exists, which leads to the formation of alkylalumoxanes, but this is not within the context of CVD processing.
Atomic Layer Deposition (ALD) Applications
Similarly to CVD, there is no documented use of tris(1,1-dimethylethyl)aluminum as a precursor for atomic layer deposition processes.
Growth Mechanisms in ALD Processes
No literature is available that describes the growth mechanisms of thin films using tris(1,1-dimethylethyl)aluminum in an ALD process. The self-limiting reactions characteristic of ALD have been extensively studied for precursors like TMA and water for Al₂O₃ deposition, but not for tri-tert-butylaluminum.
Surface Chemistry and Reaction Kinetics in ALD Cycles
Consequently, the surface chemistry and reaction kinetics pertaining to ALD cycles involving tris(1,1-dimethylethyl)aluminum have not been investigated. Understanding the adsorption of the precursor and the subsequent surface reactions with a co-reactant is fundamental to ALD, but this research has not been performed for this specific compound.
Sol-Gel Chemistry and Nanomaterial Synthesis
There is a lack of published research on the application of tris(1,1-dimethylethyl)aluminum in sol-gel chemistry for the synthesis of aluminum-based nanomaterials. While the hydrolysis of this compound is known to produce alumoxanes, its controlled use in a sol-gel process to form gels or nanoparticles has not been reported in the scientific literature.
Role in the Formation of Alumina-Based Nanostructures
The synthesis of advanced materials, particularly nanostructured ceramics like alumina (B75360) (Al₂O₃), often relies on the use of high-purity, volatile organometallic precursors in processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Organoaluminum compounds are widely used for this purpose due to their reactivity and ability to decompose cleanly into the desired material.
While trimethylaluminum (B3029685) (TMA) is the most extensively studied and utilized precursor for the ALD of alumina, other organoaluminum compounds are also potential candidates. researchgate.netgoogleapis.com For instance, aluminum alkoxides like aluminum tri-sec-butoxide have been investigated as non-pyrophoric liquid precursors for ALD and CVD of alumina thin films. researchgate.net These processes involve the sequential exposure of a substrate to the precursor and a co-reactant, typically water, to build a film one atomic layer at a time. This allows for highly conformal and uniform coatings on complex nanostructures. researchgate.net
The hydrolysis of trialkylaluminum compounds is a known route to alumoxanes, which are themselves precursors to alumina ceramics. googleapis.comgoogle.com The reaction of tris(1,1-dimethylethyl)aluminum with water leads to the formation of tert-butylalumoxanes, which are oligomeric species containing Al-O-Al linkages. googleapis.com These alumoxanes can be considered as molecular models for larger alumina structures and can be thermally decomposed to form aluminum oxide. While direct, detailed studies on the use of tris(1,1-dimethylethyl)aluminum in ALD or CVD processes for creating alumina nanostructures are not as prevalent in the literature as for TMA, its established role as a source for alumoxanes indicates its potential as a precursor for alumina-based materials. The bulky tert-butyl groups, however, can influence the reaction kinetics and the properties of the resulting material.
Controlled Hydrolysis and Condensation Pathways for Material Formation
The reaction of tris(1,1-dimethylethyl)aluminum with water provides a controlled pathway to form well-defined alumoxane structures, which are key intermediates in the synthesis of alumina materials. The steric bulk of the tert-butyl groups allows for the isolation and characterization of these intermediates, offering insight into the mechanism of alumina formation.
The controlled hydrolysis of tris(1,1-dimethylethyl)aluminum has been extensively studied. At low temperatures (-78 °C), the reaction of tris(1,1-dimethylethyl)aluminum with one equivalent of water in a non-coordinating solvent like pentane (B18724) primarily yields a stable trimeric hydroxide (B78521), [(tBu)₂Al(μ-OH)]₃. googleapis.com This initial product is a key stepping stone in the formation of larger alumoxane cages.
Further reaction and thermal treatment lead to condensation, where molecules of water are eliminated, and Al-O-Al bonds are formed. For example, thermolysis of the reaction mixture from the hydrated salt hydrolysis of tri-tert-butylaluminum can yield a tetrameric alumoxane, [((tBu)₂Al)₂O]₂, and an octameric alumoxane, [(tBu)Al(μ₃-O)]₈. googleapis.com These compounds represent different stages of condensation and have distinct cage-like structures. The formation of these specific alumoxane cages demonstrates a precise, stepwise pathway from a molecular precursor to complex oxide-based structures.
The structures of several key intermediates in the hydrolysis and condensation of tris(1,1-dimethylethyl)aluminum have been determined by X-ray crystallography, providing concrete data on the material formation pathway. googleapis.com
Table 1: Crystallographic Data of Tris(1,1-dimethylethyl)aluminum Hydrolysis and Condensation Products
| Compound | Formula | Crystal System | Space Group | Reference |
| Trimeric Hydroxide, [(tBu)₂Al(μ-OH)]₃ | C₃₆H₈₁Al₃O₃ | Monoclinic | C2/c | googleapis.com |
| Tetrameric Alumoxane, [((tBu)₂Al)₂O]₂ | C₃₂H₇₂Al₄O₂ | Monoclinic | C2/c | googleapis.com |
| Tetrameric Alumoxane Adduct, [(tBu)Al(μ₃-O)]₄[Al(tBu)₃]₂ | C₄₄H₉₀Al₆O₄ | Triclinic | Pī | googleapis.com |
| THF Adduct of Trimeric Hydroxide, [[(tBu)₂Al(μ-OH)]₃]·THF | C₄₀H₈₉Al₃O₄ | Monoclinic | P2₁/c | googleapis.com |
| Acetonitrile Adduct of Trimeric Hydroxide, [[(tBu)₂Al(μ-OH)]₃]·2MeCN | C₄₀H₈₇Al₃N₂O₃ | Monoclinic | P2₁/n | googleapis.com |
| Dimeric Pyridine (B92270) Adduct, [(tBu)₂Al(py)]₂(μ-O) | C₂₆H₄₄Al₂N₂O | Triclinic | Pī | googleapis.com |
Functionalization of Surfaces via Organoaluminum Chemistry
The functionalization of surfaces is crucial for tailoring their properties for specific applications, such as improving adhesion, creating catalytic sites, or controlling surface energy. Organoaluminum compounds are effective reagents for this purpose due to the high reactivity of the aluminum-carbon bond, particularly towards protic species like surface hydroxyl (-OH) groups.
Surfaces of materials like silica (B1680970) (SiO₂) and alumina (Al₂O₃) are typically terminated with hydroxyl groups. These surface hydroxyls provide reactive sites for grafting molecules. The reaction of an organoaluminum compound, such as tris(1,1-dimethylethyl)aluminum, with a hydroxylated surface is expected to proceed via the cleavage of the Al-C bond and the formation of a stable Al-O-surface bond. In this reaction, a tert-butyl group would act as a leaving group, abstracting a proton from a surface hydroxyl to form the volatile alkane, isobutane (B21531).
This process results in the covalent attachment of an aluminum species to the surface. For tris(1,1-dimethylethyl)aluminum, the reaction with a single surface hydroxyl group would graft a -Al(tBu)₂ species onto the surface. This functionalized surface could then be further modified. For example, subsequent exposure to water or another alcohol could hydrolyze the remaining Al-tert-butyl bonds, creating surface-bound aluminum hydroxides or alkoxides.
While specific studies detailing the surface functionalization using tris(1,1-dimethylethyl)aluminum are not as common as those for other organoalanes like TMA, the fundamental reactivity of the Al-C bond towards surface -OH groups provides a clear pathway for its use in modifying the chemical nature of various substrates. This type of surface chemistry is foundational to processes like ALD, where the precursor reacts with the surface in the first half-cycle. researchgate.netgoogleapis.com
Computational and Theoretical Chemistry Studies on Tris 1,1 Dimethylethyl Aluminum
Quantum Chemical Methods for Reactivity and Reaction Pathway Prediction
Quantum chemical methods are at the forefront of predicting the reactivity and reaction pathways of tris(1,1-dimethylethyl)aluminum. These ab initio and density functional theory approaches allow for the detailed examination of electronic structure and energy changes during chemical transformations.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has proven to be a powerful tool for gaining mechanistic insights into reactions involving aluminum alkyls. By approximating the electron density, DFT can be used to study the electronic structure and characterize transition states of complex systems. researchgate.net For instance, DFT calculations have been employed to investigate the interaction between methylaluminoxane (B55162) (MAO) and trimethylaluminum (B3029685) (TMA), which is relevant to understanding the behavior of related bulky aluminum alkyls. researchgate.net These studies reveal that the initial interaction involves the formation of a Lewis adduct, followed by the breaking of strained Al-O bonds with a relatively low activation energy. researchgate.net
DFT has also been used to analyze non-covalent interactions in the crystal structures of various organic molecules, providing a framework for understanding the subtle forces that can influence the reactivity and aggregation of molecules like tris(1,1-dimethylethyl)aluminum. nih.gov The method's ability to handle large systems makes it suitable for studying the intricate interactions within and between sterically hindered molecules.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a route to high-accuracy calculations of molecular properties. northwestern.edu These methods are crucial for obtaining reliable thermochemical data, such as enthalpies of formation, which are fundamental to understanding reaction energetics. northwestern.eduosti.gov High-level ab initio calculations have been instrumental in determining the thermochemical properties of various combustion species, demonstrating the potential for achieving chemical accuracy (uncertainty of ~1 kcal/mol). osti.gov
For aluminum-containing compounds, ab initio calculations can predict the relative stabilities of different structures and elucidate alloying behavior. northwestern.edu While computationally more demanding than DFT, ab initio methods like coupled-cluster theory provide benchmark data against which other methods can be validated. researchgate.net
Molecular Dynamics and Monte Carlo Simulations for Dynamic Behavior
To understand the dynamic behavior of tris(1,1-dimethylethyl)aluminum in solution and in the solid state, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed. These techniques allow for the exploration of the conformational landscape and the study of time-dependent phenomena.
MD simulations can reveal the microscopic mechanisms governing material properties by tracking the motions of individual atoms over time. mdpi.com For example, MD has been used to study the aggregation of tert-butyl alcohol in aqueous solutions, providing insights into the hydrophobic interactions that are also relevant to the behavior of the bulky tert-butyl groups in Al(t-Bu)₃. researchgate.netaip.org These simulations show that the aggregation can lead to the formation of solute-rich and water-rich regions. aip.org
Monte Carlo methods, which rely on repeated random sampling, are another powerful tool for simulating complex systems. wikipedia.org They can be used to generate draws from a probability distribution, making them suitable for studying phenomena with significant uncertainty. wikipedia.org In the context of materials science, kinetic Monte Carlo simulations can be integrated with MD to model processes that occur over longer timescales, such as the evolution of surface features in nanoparticles. youtube.com
Electronic Structure Analysis and Energy Landscape Mapping
The electronic structure of tris(1,1-dimethylethyl)aluminum dictates its chemical properties. Computational analysis of the electronic structure provides a detailed picture of bonding and reactivity. The crystal structure of Al(t-Bu)₃ reveals that the aluminum atom is not in a perfectly planar environment, but rather at the apex of a shallow AlC₃ pyramid. researchgate.net This deviation from planarity is a key feature of its electronic structure.
Energy landscape mapping is a powerful concept for understanding the structural, thermodynamic, and dynamic properties of materials. researchgate.net The energy landscape represents the potential energy of a system as a function of its atomic coordinates, with valleys corresponding to stable or metastable structures. researchgate.net By exploring this landscape, researchers can predict new stable phases and understand the pathways for structural transitions. acs.orgarxiv.org For a molecule like tris(1,1-dimethylethyl)aluminum, mapping the energy landscape can reveal different possible conformations and their relative energies.
Prediction of Spectroscopic Signatures and Conformational Energetics
Computational methods are invaluable for predicting spectroscopic signatures, which can then be compared with experimental data to validate theoretical models. For example, DFT calculations can predict vibrational frequencies that correspond to infrared and Raman spectra.
Computational Modeling of Intermolecular Interactions and Aggregation
Tris(1,1-dimethylethyl)aluminum, like many organoaluminum compounds, can exhibit intermolecular interactions and aggregation, particularly in solution. The bulky tert-butyl groups play a significant role in these phenomena. researchgate.net
Computational modeling can be used to study these interactions in detail. For example, molecular dynamics simulations have been used to investigate aggregation in aqueous solutions of tert-butyl alcohol, a related compound. researchgate.netaip.org These studies have shown that aggregation is driven by hydrophobic interactions and can be highly dependent on the force field used in the simulation. aip.org The resulting aggregates are often described as ill-defined, fluctuating regions rich in the solute. aip.org
In the solid state, weak secondary bonding has been observed between aluminum atoms and methyl groups of neighboring Al(t-Bu)₃ molecules. researchgate.net These intermolecular Al···C contacts are significantly shorter than what would be expected from van der Waals radii alone, indicating a form of weak interaction. researchgate.net Computational models can quantify the strength of these interactions and their influence on the crystal packing.
Advanced Research Methodologies in Tris 1,1 Dimethylethyl Aluminum Chemistry
In Situ Spectroscopic Investigations of Reaction Intermediates and Transition States
The direct observation of fleeting reaction intermediates and the characterization of transition states are critical for a fundamental understanding of reaction mechanisms. Due to the often pyrophoric and unstable nature of organoaluminum compounds, in situ spectroscopic techniques, which analyze the reaction mixture under actual reaction conditions, are indispensable. goettingen-research-online.deresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are powerful tools for studying the structure and dynamics of organoaluminum species. wiley.comresearchgate.net For tris(1,1-dimethylethyl)aluminum chemistry, ¹H, ¹³C, and ²⁷Al NMR can provide detailed information about the coordination environment of the aluminum center and the fate of the tert-butyl ligands during a reaction. dtic.milnih.gov Advanced techniques, such as variable temperature NMR, can be used to study dynamic processes like ligand exchange. wiley.com For example, monitoring the ²⁷Al NMR chemical shift can reveal changes in the coordination number of the aluminum atom, indicating the formation of adducts or intermediates.
Vibrational Spectroscopy (FTIR and Raman): In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to monitor changes in vibrational modes of molecules during a reaction, providing real-time information on the formation and consumption of reactants, intermediates, and products. researchgate.netnih.gov The characteristic Al-C stretching and bending frequencies in tris(1,1-dimethylethyl)aluminum and its derivatives can be tracked to follow the progress of a reaction. These techniques are particularly valuable for studying surface-adsorbed species in heterogeneous catalysis or reactions on solid supports. researchgate.netdicp.ac.cn
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical species or paramagnetic centers, in situ EPR spectroscopy is an essential tool. It can detect and characterize species with unpaired electrons, providing insight into radical-mediated reaction pathways which might be relevant in certain catalytic cycles involving tris(1,1-dimethylethyl)aluminum. researchgate.net
| Technique | Information Gained | Application Example in Organoaluminum Chemistry |
| In Situ NMR | Structural information, coordination environment, dynamic processes. | Monitoring changes in the ²⁷Al chemical shift to observe the formation of a four-coordinate aluminate intermediate from a three-coordinate trialkylaluminum reactant. |
| In Situ FTIR/Raman | Real-time tracking of functional group transformations, identification of surface species. | Observing the disappearance of the Al-C stretch and the appearance of a new C-O stretch during the alkylation of a ketone. |
| In Situ EPR | Detection and characterization of radical intermediates and paramagnetic species. | Identifying a transient aluminum-centered radical in a single-electron transfer (SET) reaction pathway. |
Time-Resolved Studies of Reaction Kinetics and Mechanisms
Understanding the speed at which reactions occur and the factors that influence this speed is fundamental to optimizing reaction conditions and elucidating mechanisms. Time-resolved kinetic studies are designed to measure reaction rates on very short timescales.
Stopped-Flow Spectroscopy: This is a premier technique for studying the kinetics of fast reactions in solution, often on the millisecond timescale. wikipedia.orglibretexts.orgnumberanalytics.com In a stopped-flow instrument, small volumes of reactant solutions, such as tris(1,1-dimethylethyl)aluminum and a substrate, are rapidly mixed, and the reaction progress is monitored spectrophotometrically (e.g., by UV-Vis absorbance or fluorescence) just milliseconds after mixing. wikipedia.orgphotophysics.com By analyzing the change in signal over time, researchers can determine rate constants for individual steps in a reaction mechanism, such as substrate binding or the formation of an initial adduct. photophysics.comucsd.edu This is crucial for distinguishing between different possible mechanistic pathways.
The data obtained from stopped-flow experiments can be fitted to various kinetic models to extract rate constants (k), which are essential for building a comprehensive picture of the reaction mechanism. numberanalytics.comucsd.edu
| Kinetic Parameter | Description | Significance |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of a specific reaction step. Comparing k values for different steps can identify the rate-determining step. |
| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Reveals how the reaction rate depends on the concentration of each reactant, providing clues about the molecularity of the reaction steps. |
| Half-life (t½) | The time required for the concentration of a reactant to decrease to half its initial value. | Provides a quick measure of the reaction speed; essential for designing experiments on appropriate timescales. ucsd.edu |
Isotopic Labeling Experiments for Mechanistic Elucidation (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful and definitive method for tracing the path of atoms and functional groups throughout a chemical reaction. wikipedia.orgresearchgate.net By replacing an atom with one of its heavier, stable isotopes (like replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C), researchers can follow the "label" to determine bond-making and bond-breaking events. wikipedia.orgsymeres.com
In the context of tris(1,1-dimethylethyl)aluminum chemistry, deuterium labeling is particularly insightful. researchgate.netsymeres.com For instance, by synthesizing tris(1,1-dimethylethyl-d₉)aluminum, where the methyl hydrogens of the tert-butyl groups are replaced with deuterium, one can track the fate of these alkyl groups. Analysis of the products using techniques like Mass Spectrometry (MS) or NMR spectroscopy can reveal whether the tert-butyl group was transferred intact, or if C-H (or C-D) bond activation occurred. researchgate.netresearchgate.net
Furthermore, deuterium labeling can be used to probe for kinetic isotope effects (KIEs). If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down. Measuring the KIE provides strong evidence for the involvement of that specific C-H bond in the transition state of the slowest step. symeres.com
High-Throughput Screening Approaches for New Reactivity and Catalytic Activity
The discovery of novel reactions and catalysts can be accelerated significantly by using high-throughput screening (HTS) methods. mpg.de These approaches allow for the rapid, parallel execution and analysis of a large number of reactions, enabling the efficient exploration of vast parameter spaces (e.g., different catalysts, ligands, substrates, and solvents). nih.gov
For tris(1,1-dimethylethyl)aluminum, HTS could be employed to discover new catalytic applications. A library of potential co-catalysts or ligands could be screened in parallel for their ability to promote a desired transformation, such as a specific type of polymerization or C-H activation.
Several analytical techniques are amenable to HTS formats: mpg.de
Infrared Thermography: Detects the heat released in exothermic reactions, providing a rapid measure of catalytic activity. mpg.de
Resonance-Enhanced Multiphoton Ionization (REMPI): An in situ technique that uses lasers to ionize and detect product molecules, allowing for the screening of combinatorial catalyst libraries. mpg.de
Scanning Mass Spectrometry: Can rapidly analyze the products of multiple reactions to assess selectivity and conversion. mpg.de
Microfluidic Devices: Integrate reaction and analysis on a single chip, enabling the screening of catalysts with minimal material consumption. mpg.de
The goal of HTS is to identify "hits"—promising catalyst systems or reaction conditions—that can then be studied in more detail using the advanced methodologies described in the other sections. rsc.org
Synergistic Integration of Experimental and Computational Research Paradigms
The most powerful approach to understanding complex chemical systems involves the tight integration of experimental studies and theoretical computations. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), provides a means to model molecular structures, reaction pathways, and transition states that may be difficult or impossible to observe experimentally. mdpi.comsciforum.net
In the study of tris(1,1-dimethylethyl)aluminum chemistry, this synergy is invaluable.
Mechanism Validation: Experimental kinetic data (from stopped-flow) and intermediate characterization (from in situ spectroscopy) can be compared against computationally predicted reaction profiles. Agreement between experiment and theory provides strong support for a proposed mechanism. nih.govresearchgate.net
Structure-Reactivity Relationships: DFT calculations can rationalize experimentally observed reactivity trends. For example, computations can explain why a particular ligand modifies the catalytic activity of the aluminum center by calculating changes in the electronic structure or steric environment. mdpi.com
Predictive Power: Once a computational model is validated against experimental data, it can be used to predict the outcomes of new reactions or to design improved catalysts, guiding future experimental work. rsc.org
A typical workflow involves an iterative cycle: experimental results prompt computational investigations to explain the observations, and the computational results then suggest new experiments to test the theoretical hypotheses. For example, an experimental study might show that tris(1,1-dimethylethyl)aluminum promotes a certain reaction. DFT calculations could then be used to map out the potential energy surface, calculating the energies of intermediates and transition states for different possible pathways, thereby identifying the most energetically favorable route. nih.gov
Future Directions and Emerging Research Avenues in Tris 1,1 Dimethylethyl Aluminum Chemistry
Exploration of Novel Reactivity Patterns and Chemical Transformations
While traditional organoaluminum compounds are known for their role as alkylating agents and Lewis acids, the steric bulk of Al(tBu)₃ often leads to atypical reactivity. Research is increasingly focused on uncovering and exploiting these unique transformation pathways.
One area of investigation involves its reducing properties. For instance, studies have shown that Al(tBu)₃ and its related hydride, di-tert-butylaluminum hydride (t-Bu₂AlH), can act as reducing agents for functional groups like β-keto sulfones, converting them to β-hydroxy sulfones. researchgate.net The mechanism for this reduction is thought to involve a hydroalumination pathway. researchgate.net Furthermore, the purity of the tri-tert-butylaluminum is critical, as impurities such as di-tert-butylaluminum hydride can significantly influence the reaction's outcome. researchgate.netresearchgate.net
Another significant avenue is the expansion of carboalumination reactions. wikipedia.org This process, involving the addition of an aluminum-carbon bond across an alkene or alkyne, can be tailored using sterically hindered reagents like Al(tBu)₃ to achieve unique selectivity. Future work will likely explore the uncatalyzed and transition-metal-catalyzed carboalumination of challenging substrates, opening doors to complex molecule synthesis. Researchers are also investigating reactions with Lewis bases, such as ethers and isonitriles, to form corresponding acid-base adducts, further diversifying the compound's chemical utility. wikipedia.org
Rational Design of Al(tBu)₃ Derivatives for Targeted Applications
The modification of the Al(tBu)₃ scaffold by replacing one or more tert-butyl groups with other functional ligands is a burgeoning area of research. This rational design approach aims to create derivatives with tailored reactivity, stability, and catalytic activity for specific applications.
A notable success in this area is the synthesis of novel catalysts. By reacting Al(tBu)₃ with other compounds, researchers have developed specialized derivatives for polymerization and organic synthesis. For example, hybrid tert-butylmethylalumoxanes, formed from the reaction of Al(tBu)₃ with trimethylaluminum (B3029685), have been investigated as cocatalysts in olefin polymerization. researchgate.net The development of cationic organoaluminum compounds, which can serve as potential catalysts for processes like hydroamination, is another promising direction. sigmaaldrich.com
Recent breakthroughs include the creation of highly unusual aluminum-centered species. Scientists have successfully synthesized an aluminum-nitrogen heteronorbornane by reacting di-tert-butylaluminum chloride with a lithiated diamine, demonstrating that the Al(tBu)₂ unit can participate in complex cyclization reactions. researchgate.net In another remarkable example, a stable aluminum tris(dithiolene) triradical was created, showcasing the ability of the aluminum center to support multiple radical ligands, a finding with potential implications for magnetic materials. nih.gov
Integration into Hybrid Material Systems and Nanotechnology
Organoaluminum compounds are vital precursors in materials science, and Al(tBu)₃ is no exception. numberanalytics.com Its volatility and clean decomposition pathways make it a candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of aluminum-containing thin films, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN), which are crucial in the electronics industry.
Future research will focus on integrating Al(tBu)₃ and its derivatives into more complex hybrid material systems. numberanalytics.com This includes its use as a precursor for generating aluminum-based nanoparticles with controlled size and properties. numberanalytics.com The hydrolysis of Al(tBu)₃ can lead to various alkylalumoxanes, which are cage-like or sheet-like structures with [Al-O] repeating units. researchgate.netrice.edu These alumoxanes are not only important as catalyst activators (e.g., methylaluminoxane (B55162), MAO) but are also being explored as building blocks for novel ceramic and composite materials. researchgate.netnumberanalytics.com The ability to create hybrid alumoxanes, such as the tert-butylmethylalumoxanes, by reacting Al(tBu)₃ with other aluminum alkyls, opens up possibilities for fine-tuning the properties of these materials for specific catalytic or structural roles. researchgate.net
Development of Sustainable Synthetic Strategies for Organoaluminum Compounds
The traditional synthesis of organoaluminum compounds often relies on energy-intensive processes and hazardous reagents. wikipedia.orgnumberanalytics.com A key future direction is the development of greener, more sustainable synthetic routes. numberanalytics.com
Comparison of Synthetic Methods for Organoaluminum Compounds
| Method | Description | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Metathesis | Reaction of an aluminum halide (e.g., AlCl₃) with an organometallic reagent like a Grignard or organolithium compound. numberanalytics.com | High precision, versatile. numberanalytics.com | Use of stoichiometric organometallic reagents, salt byproducts. | Moderate |
| Direct Synthesis | Direct reaction of aluminum metal with an organic halide, often in a two-step process to form a sesquichloride intermediate, followed by reduction. wikipedia.orgnumberanalytics.com | Uses bulk aluminum metal. | Can require high temperatures and pressures, halide waste. | Low to Moderate |
| Mechanochemical Synthesis | Mechanical activation of aluminum metal with organic halides in a ball mill. numberanalytics.com | Solvent-free, energy-efficient. numberanalytics.com | Scalability may be a challenge. | High |
| Hydroalumination | Addition of Al-H bonds across alkenes or alkynes. wikipedia.org | Atom-economical. | Requires a source of aluminum hydride. | High |
Emerging methods like mechanochemical synthesis represent a significant step forward. numberanalytics.com This solvent-free technique reduces waste and energy consumption, offering a more environmentally benign alternative to traditional solution-based methods. numberanalytics.com Additionally, refining metathesis reactions, including olefin and alkyne metathesis, can lead to more efficient and selective syntheses of complex organoaluminum compounds. numberanalytics.com The synthesis of Al(tBu)₃ itself can be challenging, with side reactions leading to isomerized products; therefore, research into optimizing reaction conditions (e.g., temperature control) to improve yield and purity is ongoing. wikipedia.org
Advancements in Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
Progress in understanding the structure and reactivity of Al(tBu)₃ and its derivatives is intrinsically linked to advancements in analytical techniques. The application of sophisticated spectroscopic and computational methods is providing unprecedented insights into their behavior.
Low-temperature X-ray crystallography has been crucial in confirming the monomeric nature of Al(tBu)₃ in the solid state, a direct consequence of the steric hindrance from the tert-butyl groups that prevents the dimerization common to smaller aluminum alkyls. researchgate.netresearchgate.net Detailed crystallographic studies have revealed subtle structural details, such as a slight pyramidalization at the aluminum center and weak intermolecular Al···C interactions. researchgate.net
A multi-technique approach is becoming standard for characterization. For new derivatives, a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al), mass spectrometry, and X-ray diffraction is often employed to fully elucidate their complex structures. researchgate.netresearchgate.netresearchgate.net For paramagnetic species like the aluminum tris(dithiolene) triradical, specialized techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and SQUID magnetometry are essential to confirm their electronic ground state. nih.gov
Alongside these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting structures and reaction mechanisms. nih.gov The integration of artificial intelligence and machine learning is also an emerging trend, promising to accelerate the analysis of complex spectroscopic data and predict the properties of new derivatives. spectroscopyonline.com These advanced tools will be indispensable for a deeper mechanistic understanding, guiding the rational design of future organoaluminum reagents and materials. nih.govspectroscopyonline.com
Q & A
Q. How can researchers develop a theoretical framework to explain the compound’s reactivity in non-polar vs. polar aprotic solvents?
- Methodological Answer : Apply Marcus theory for electron transfer and COSMO-RS solvation models to quantify solvent-solute interactions. Experimental validation via cyclic voltammetry and conductivity measurements can correlate theoretical predictions with observed reaction rates .
Key Methodological Notes
- Data Quality : Prioritize primary literature and replicate experiments to address gaps in commercial databases .
- Theoretical Integration : Anchor hypotheses in organometallic theory (e.g., ligand field effects, Lewis acidity) to guide experimental design .
- Ethical Compliance : Adhere to safety protocols for pyrophoric aluminum compounds and hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
